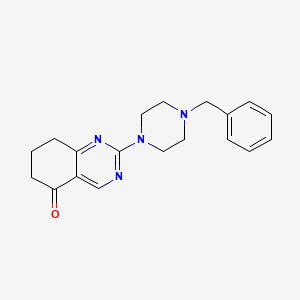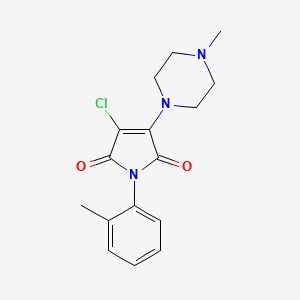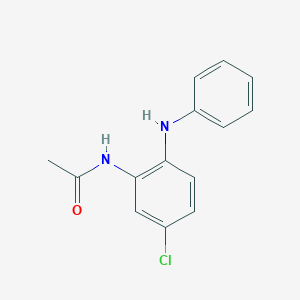![molecular formula C22H28N2O B5529284 4-tert-butyl-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5529284.png)
4-tert-butyl-N-[4-(1-piperidinyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions that may include aromatic nucleophilic substitution reactions, diastereoselective reductions, and condensation reactions. For example, ortho-linked polyamides derived from 4-tert-butylcatechol undergo nucleophilic substitution reactions with p-fluorobenzonitrile or p-chloronitrobenzene in the presence of potassium carbonate in dimethylformamide (Hsiao et al., 2000). Additionally, asymmetric synthesis methods have been developed for related piperidine derivatives, highlighting the chemical versatility and synthetic accessibility of these compounds (Jona et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds related to 4-tert-Butyl-N-[4-(1-piperidinyl)phenyl]benzamide has been characterized by various analytical techniques, including X-ray crystallography. These studies provide detailed information on the bond lengths, angles, and overall geometry of the molecules, which are crucial for understanding their chemical behavior and reactivity. For instance, the molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, a related compound, was determined by single crystal XRD data, highlighting the typical bond lengths and angles of this piperazine-carboxylate (Mamat et al., 2012).
Chemical Reactions and Properties
Compounds within this class participate in a variety of chemical reactions, including nucleophilic substitutions and radical reactions. These reactions are fundamental for modifying the chemical structure and for the synthesis of novel derivatives with potential applications. For example, tert-butyl phenylazocarboxylates, which share similar structural motifs, undergo nucleophilic substitutions and radical reactions, allowing for extensive synthetic modifications of the aromatic core (Jasch et al., 2012).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, thermal stability, and film-forming ability, are influenced by their molecular structure. Polyamides derived from related compounds exhibit noncrystalline structures, high thermal stability, and are readily soluble in polar solvents. Their ability to form transparent, flexible, and tough films is of particular interest for materials science applications (Hsiao et al., 2000).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different reagents, stability under various conditions, and interaction with biological targets, are crucial for the application of these compounds. While specific data on 4-tert-Butyl-N-[4-(1-piperidinyl)phenyl]benzamide is not detailed, related studies suggest that modifications on the piperidine ring and benzamide moiety can dramatically influence the chemical and biological activity of these molecules (Sugimoto et al., 1990).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-tert-butyl-N-(4-piperidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O/c1-22(2,3)18-9-7-17(8-10-18)21(25)23-19-11-13-20(14-12-19)24-15-5-4-6-16-24/h7-14H,4-6,15-16H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLAQFKDHSOSFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-[4-(piperidin-1-yl)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(cyclopentylamino)sulfonyl]phenyl}acetamide](/img/structure/B5529203.png)

![N,N-dimethyl-3-[2-(1-{[(1R*,2R*)-2-phenylcyclopropyl]carbonyl}piperidin-4-yl)-1H-imidazol-1-yl]propan-1-amine](/img/structure/B5529226.png)
![4-benzyl-1-[(3,4-dimethylphenyl)sulfonyl]piperidine](/img/structure/B5529231.png)


![(3R*,4S*)-1-[(2-chloro-4,5-difluorophenyl)acetyl]-3,4-dimethylpiperidin-4-ol](/img/structure/B5529274.png)
![2-amino-4-(2-ethoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5529281.png)
![(1,1-dimethyl-2-{3-[4-methyl-5-(1-piperidinylmethyl)-4H-1,2,4-triazol-3-yl]-1-piperidinyl}ethyl)amine dihydrochloride](/img/structure/B5529296.png)


![4-[(4-methoxybenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5529307.png)

![N-[(2-propoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5529325.png)